TM5007
Overview
Description
Novel inhibitor of plasminogen activator inhibitor-1 (PAI-1); High Quality Biochemicals for Research Uses
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TM5007 are not explicitly detailed in the available literature. it is likely that the production involves high-throughput screening and optimization of reaction conditions to ensure the compound’s efficacy and stability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and application of TM5007 include dimethyl sulfoxide (DMSO) for solubility, and various buffers to maintain the stability of the compound during experiments .
Major Products Formed
Scientific Research Applications
TM5007 has several scientific research applications, including:
Industry: Utilized in the development of new anticoagulant drugs and treatments for fibrotic diseases.
Comparison with Similar Compounds
Similar Compounds
TM5275: A derivative of TM5007 with an improved inhibitory profile and better oral bioavailability.
Uniqueness
Properties
IUPAC Name |
2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUSWIVVBUXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.